(4-((1H-imidazol-1-yl)methyl)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone
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Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
Imidazole was first synthesized from glyoxal and ammonia . A novel series of compounds similar to the one has been prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones .Molecular Structure Analysis
The molecular structure of the compound is complex, with multiple rings and functional groups. The imidazole ring is a key feature, containing two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis
The compound, like other imidazole derivatives, shows a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, leading to two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Structural Analysis
The compound has been involved in various synthetic pathways and structural analyses, showcasing its versatility in chemical reactions. For instance, it plays a critical role in the synthesis of complex heterocyclic structures, such as in the preparation of Ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate, where novel tandem annulation reactions are employed. This showcases its potential in facilitating the synthesis of complex molecules with significant dihedral angles, contributing to the understanding of molecular geometry and intermolecular interactions (Yan-qing Ge, Haiyan Ge, Xiao-Qun Cao, 2011).
Optical Properties
Research into the optical properties of derivatives reveals insights into their absorption and fluorescence spectra, demonstrating significant Stokes' shift ranges and quantum yields. Such studies underline the compound's utility in developing luminescent materials with tunable properties, highlighting its potential in materials science and optical applications (G. Volpi et al., 2017).
Thermal and Structural Properties
Investigations into the thermal, optical, and structural properties of related compounds underscore their stability and potential for diverse applications. The detailed structural analysis through X-ray diffraction studies, coupled with theoretical calculations, provides a comprehensive understanding of their molecular architecture and interaction energies. Such research points to the compound's applicability in designing materials with specific thermal and optical characteristics (C. S. Karthik et al., 2021).
Corrosion Inhibition
The compound's derivatives have been explored for their corrosion inhibition properties, particularly in the context of carbon steel protection in acidic media. This line of research, through experimental and molecular modelling approaches, reveals the compound's potential in developing effective corrosion inhibitors, showcasing its practical applications in industrial and engineering contexts (S. Costa et al., 2021).
Antimicrobial and Antimycobacterial Activities
The antimicrobial and antimycobacterial evaluations of its derivatives underscore the compound's relevance in medicinal chemistry. Such studies highlight its role in synthesizing bioactive molecules with potential therapeutic applications, addressing various bacterial and fungal infections. This emphasizes the compound's importance in drug discovery and pharmaceutical research (B. Narasimhan, D. Sharma, Pradeep Kumar, P. Yogeeswari, D. Sriram, 2011).
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-16(2)14-27(25,26)19-7-10-23(11-8-19)20(24)18-5-3-17(4-6-18)13-22-12-9-21-15-22/h3-6,9,12,15-16,19H,7-8,10-11,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVMCDZMQRJRKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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